2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3NO3/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVHYIBMDZMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681616 | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-68-1 | |
| Record name | B-[2-(2-Methylpropoxy)-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry. The synthesis is based on established chemical principles for analogous compounds, offering a robust framework for its preparation.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical agents. The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, while the boronic acid moiety allows for versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. The isobutoxy group further modulates the compound's physicochemical properties. This guide outlines a plausible and detailed multi-step synthesis for this compound.
Proposed Synthetic Pathway
The proposed synthesis commences with a commercially available trifluoromethylpyridine derivative, proceeding through halogenation, nucleophilic substitution to introduce the isobutoxy group, and finally, a lithium-halogen exchange followed by borylation to yield the target boronic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are based on general procedures for similar transformations and may require optimization for this specific substrate.
Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This step involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine. The synthesis of various trifluoromethylpyridines often starts from precursors like 3-picoline, which can be converted to 2-chloro-5-(trifluoromethyl)pyridine through a series of chlorination and fluorination reactions.[1][2]
-
Materials: 2-chloro-5-(trifluoromethyl)pyridine, chlorine gas or another chlorinating agent, appropriate solvent (e.g., high-boiling point chlorinated solvent), and potentially a catalyst.
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-5-(trifluoromethyl)pyridine in the chosen solvent.
-
Heat the solution to the desired reaction temperature.
-
Introduce the chlorinating agent. The reaction progress should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by distillation or chromatography, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Step 2: Synthesis of 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine
This step involves a nucleophilic aromatic substitution to introduce the isobutoxy group.
-
Materials: 2,3-dichloro-5-(trifluoromethyl)pyridine, isobutanol, sodium hydride (NaH), and an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add isobutanol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to form the sodium isobutoxide.
-
Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in THF to the alkoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography to obtain 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine.
-
Step 3: Synthesis of this compound
The final step is a lithium-halogen exchange followed by borylation. This is a common method for the synthesis of aryl and heteroaryl boronic acids.[3]
-
Materials: 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous THF, and 1M hydrochloric acid (HCl).
-
Procedure:
-
Under an inert atmosphere, dissolve 3-chloro-2-isobutoxy-5-(trifluoromethyl)pyridine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M HCl solution and stir vigorously for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield this compound as a solid.
-
Data Presentation
The following table summarizes the expected materials and typical yields for each step of the synthesis. Note that these are estimated values based on similar reactions reported in the literature and would require experimental validation.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Chloro-5-(trifluoromethyl)pyridine | Chlorinating agent | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 60-80 |
| 2 | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Isobutanol, NaH | 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine | 70-90 |
| 3 | 3-Chloro-2-isobutoxy-5-(trifluoromethyl)pyridine | n-BuLi, Triisopropyl borate | This compound | 50-70 |
Conclusion
The outlined synthetic route provides a practical and scalable approach for the preparation of this compound. The methodologies are based on well-established and reliable chemical transformations. Researchers and drug development professionals can use this guide as a foundation for the synthesis of this and other structurally related compounds for their research and development activities. It is important to note that all experimental work should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical guide provides a comprehensive overview of the characterization, synthesis, and potential applications of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, predicted spectral data based on analogous compounds, a plausible synthetic route, and its utility in cross-coupling reactions.
Core Compound Characterization
This compound is a substituted pyridine derivative incorporating an isobutoxy group, a trifluoromethyl moiety, and a boronic acid functional group. These features make it a valuable reagent in medicinal chemistry and materials science, offering unique properties for molecular design and synthesis. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functionality allows for versatile carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1218790-68-1 | Commercial Supplier Data |
| Molecular Formula | C₁₀H₁₃BF₃NO₃ | Commercial Supplier Data[1] |
| Molecular Weight | 263.02 g/mol | Commercial Supplier Data[1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents like DMSO and methanol (Predicted) | N/A |
Predicted Spectral Data
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-6 (Pyridine) |
| ~8.2 | s | 1H | H-4 (Pyridine) |
| ~4.1 | d | 2H | -OCH₂- |
| ~2.0 | m | 1H | -CH(CH₃)₂ |
| ~1.0 | d | 6H | -CH(CH₃)₂ |
| ~8.1 (broad s) | 2H | B(OH)₂ |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-2 (Pyridine) |
| ~150 (q, J ≈ 35 Hz) | C-5 (Pyridine) |
| ~148 | C-6 (Pyridine) |
| ~140 | C-4 (Pyridine) |
| ~122 (q, J ≈ 272 Hz) | -CF₃ |
| ~110 (C-B bond) | C-3 (Pyridine) |
| ~75 | -OCH₂- |
| ~28 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Fragment |
| ESI+ | 264.0958 [M+H]⁺ | Molecular Ion |
| ESI+ | 246.0852 [M-H₂O+H]⁺ | Loss of water |
| ESI- | 262.0819 [M-H]⁻ | Molecular Ion |
Experimental Protocols
Plausible Synthetic Workflow
A plausible synthetic route to this compound is proposed, starting from the commercially available 2-chloro-5-(trifluoromethyl)pyridine. The workflow involves two key steps: nucleophilic aromatic substitution to introduce the isobutoxy group, followed by a borylation reaction.
Step 1: Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine
This procedure is based on standard protocols for the synthesis of 2-alkoxypyridines.
-
To a solution of isobutanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench cautiously with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Isobutoxy-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound
This borylation protocol is adapted from general methods for the synthesis of pyridine boronic acids.
-
Dissolve 2-Isobutoxy-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or precipitation.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl and heteroaryl compounds. A general protocol for its use is provided below.
General Protocol:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the specific substrates (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery and Development
The unique combination of a trifluoromethyl group and a boronic acid moiety on a pyridine scaffold makes this compound a highly attractive building block in drug discovery.
-
Trifluoromethyl Group: The presence of a -CF₃ group can significantly enhance the metabolic stability of a drug candidate by blocking potential sites of oxidation.[5][6] It can also increase lipophilicity, which may improve cell membrane permeability and binding affinity to target proteins.[5][6]
-
Boronic Acid Group: Boronic acids are versatile functional groups that can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes. This property has been exploited in the design of enzyme inhibitors.
-
Pyridine Scaffold: The pyridine ring is a common motif in many pharmaceuticals and can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.
The logical relationship of these features contributing to its potential as a valuable building block in medicinal chemistry is illustrated below.
References
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid molecular weight
An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development. The document details the physicochemical properties, potential synthetic routes, and hypothetical applications in medicinal chemistry, supported by experimental protocols and conceptual diagrams.
Core Compound Data
This compound is a substituted pyridine derivative incorporating both a trifluoromethyl group and a boronic acid moiety. Such structures are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functionality allows for versatile coupling reactions and can act as a pharmacophore.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 263.02 g/mol |
| Molecular Formula | C₁₀H₁₃BF₃NO₃ |
| CAS Number | 1218790-68-1 |
| Storage Temperature | -20°C |
Role in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are prevalent in modern drug discovery.
-
Trifluoromethylpyridines : The trifluoromethyl group is a key feature in many pharmaceuticals, often improving pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The pyridine scaffold is a common core in numerous bioactive molecules.[3]
-
Boronic Acids : Boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[4] Furthermore, the boronic acid group itself is a pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, by forming reversible covalent bonds with enzyme active sites.[4][5][6]
Given these characteristics, this compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors for oncology.[1]
Experimental Protocols
The following are representative experimental protocols for the synthesis and application of pyridine-boronic acids. These are generalized from standard procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.
Illustrative Synthesis of a Pyridine-3-boronic Acid Derivative
This protocol outlines a potential synthetic route for a pyridine-3-boronic acid derivative via a lithium-halogen exchange followed by borylation. This is a common method for preparing aryl and heteroaryl boronic acids.
Reaction Scheme:
Starting Material: A suitable 2-isobutoxy-3-halo-5-(trifluoromethyl)pyridine.
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the 2-isobutoxy-3-halopyridine starting material (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Quenching and Work-up: Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by adding a 1M aqueous HCl solution and stir vigorously for 1 hour.
-
Extraction: Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established chemical principles and research on analogous structures to present its probable synthesis, key properties, and promising applications in drug discovery, with a particular focus on its potential as an enzyme inhibitor.
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an isobutoxy group at the 2-position, a trifluoromethyl group at the 5-position, and a boronic acid functional group at the 3-position. The presence of the electron-withdrawing trifluoromethyl group and the versatile boronic acid moiety makes it a valuable synthon for creating complex molecules, particularly in the context of drug design.
Below is a table summarizing its key physicochemical properties.
| Property | Value |
| CAS Number | 1218790-68-1 |
| Molecular Formula | C₁₀H₁₃BF₃NO₃ |
| Molecular Weight | 263.02 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents such as THF, Dioxane, and DMF |
Chemical Structure:
Caption: 2D structure of this compound.
Proposed Synthetic Pathways
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key steps in the proposed synthesis. These should be considered as a starting point for optimization by researchers.
Step 1: Synthesis of 2-Isobutoxy-5-(trifluoromethyl)pyridine
This step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with an isobutoxy group.
-
Materials: 2-Chloro-5-(trifluoromethyl)pyridine, Sodium isobutoxide (NaO-iBu), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-Chloro-5-(trifluoromethyl)pyridine in DMF, add sodium isobutoxide portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine
This step introduces a bromine atom at the 3-position of the pyridine ring, which is necessary for the subsequent borylation reaction.
-
Materials: 2-Isobutoxy-5-(trifluoromethyl)pyridine, N-Bromosuccinimide (NBS), Sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve 2-Isobutoxy-5-(trifluoromethyl)pyridine in concentrated sulfuric acid at 0 °C.
-
Add N-Bromosuccinimide in portions, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Step 3: Miyaura Borylation to yield this compound
This final step utilizes a palladium-catalyzed cross-coupling reaction to introduce the boronic acid moiety.
-
Materials: 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine, Bis(pinacolato)diboron (B₂(pin)₂), Palladium catalyst (e.g., Pd(dppf)Cl₂), a suitable base (e.g., Potassium acetate), and a solvent (e.g., Dioxane).
-
Procedure:
-
In a reaction vessel, combine 2-Isobutoxy-3-bromo-5-(trifluoromethyl)pyridine, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.
-
The resulting pinacol boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid.
-
Purify the final product by recrystallization or column chromatography.
-
Applications in Drug Discovery
The structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule, while the boronic acid group is a versatile handle for Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing C-C bonds in complex molecules.
Potential as a Lysyl Oxidase-Like 2 (LOXL2) Inhibitor
Recent research has highlighted the importance of the trifluoromethylpyridine scaffold in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2). LOXL2 is an enzyme involved in the cross-linking of collagen and elastin, and its dysregulation is implicated in fibrosis and cancer progression. Small molecule inhibitors of LOXL2 are therefore of significant therapeutic interest.
Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective inhibitors of LOXL2. Given the structural similarities, it is plausible that this compound could serve as a key intermediate in the synthesis of novel LOXL2 inhibitors. The isobutoxy group can be considered a bioisosteric replacement for other alkoxy or phenoxy groups, potentially modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
The boronic acid functionality would allow for the efficient coupling with various aryl or heteroaryl partners to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity.
Caption: Hypothetical signaling pathway illustrating the role of LOXL2 and its inhibition.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This versatility enables the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
A generalized experimental workflow for a Suzuki-Miyaura coupling reaction using this boronic acid is presented below.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Conclusion
This compound is a promising, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic routes, and its structure suggests significant potential for the development of novel therapeutics, particularly in the area of enzyme inhibition. Further research into the specific synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers to embark on such investigations.
An In-depth Technical Guide to the Safe Handling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid has been identified. This guide is a comprehensive overview compiled from data on structurally similar compounds, including other substituted pyridine-boronic acids and trifluoromethylpyridines. The information herein should be used as a precautionary guide, and a thorough risk assessment should be conducted before handling this chemical.
Chemical Identification and Physicochemical Properties
This compound is a substituted pyridine derivative containing a boronic acid functional group. Such compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions. The trifluoromethyl group can significantly influence the compound's chemical and biological properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Butoxy-5-(trifluoromethyl)pyridine-3-boronic acid | 2-Bromo-5-(trifluoromethyl)pyridine-3-boronic acid | 4-Pyridinylboronic acid |
| CAS Number | 1218790-95-4[1] | 1218790-64-7[2] | 2377606-29-4 | 1692-15-5[3] |
| Molecular Formula | C₉H₁₄BNO₃[1] | C₁₀H₁₃BF₃NO₃[2] | C₆H₄BBrF₃NO₂ | C₅H₆BNO₂[3] |
| Molecular Weight | 195.03 g/mol [1] | 263.02 g/mol [2] | 269.81 g/mol | 122.92 g/mol [3] |
| Melting Point | Data not available | Data not available | Data not available | >300 °C[3] |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available | Data not available |
Hazard Identification and Classification
Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with irritation and potential acute toxicity.
Table 2: GHS Hazard Classification for Structurally Related Compounds
| Hazard Class | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4][5] | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][6] | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4][6] | Warning |
| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation[4][6] | Warning |
The trifluoromethylpyridine moiety may present additional hazards. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is classified as a combustible liquid and is harmful if inhaled.[5] Boronic acids, in general, are considered Lewis acids and their acidity can be influenced by substituents.[7]
Experimental Protocols: Safe Handling and Storage
Adherence to strict safety protocols is crucial when working with this compound. The following procedures are recommended based on best practices for handling similar chemical classes.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is necessary. The following provides a general guideline:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, vapor, mist, or gas.
-
Use only in a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Take measures to prevent the buildup of electrostatic charge.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
It is recommended to store at -20°C for long-term stability, as indicated for a similar compound.[2]
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention. |
In case of a spill, evacuate the area. Use proper personal protective equipment. Sweep up the material, place it into a suitable disposal container, and avoid generating dust.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
Potential Biological Effects and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity or interaction with signaling pathways for this compound. However, boronic acids are known to act as enzyme inhibitors, with some being developed as therapeutic agents.[7] The trifluoromethylpyridine moiety is a common structural motif in agrochemicals and pharmaceuticals due to its biological activity.[8][9] Any biological investigation of this compound should be conducted with caution and under appropriate containment conditions.
Disposal Considerations
Chemical waste should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company. Do not allow the material to be released into the environment.
This technical guide provides a summary of the available safety information for this compound based on data from related compounds. Researchers, scientists, and drug development professionals should use this information as a starting point for their own risk assessments and to ensure safe handling practices in the laboratory.
References
- 1. 2-Isobutoxypyridine-3-boronic acid | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]
- 4. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Pyridine-2-boronic acid, pinacol ester | C11H16BNO2 | CID 11241171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Substituted Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted pyridylboronic acids and their esters. These compounds are pivotal building blocks in modern medicinal chemistry and materials science, primarily serving as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following sections detail the most effective synthetic strategies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.
Introduction
Substituted pyridylboronic acids are indispensable reagents in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyridine motif is a common feature in a vast number of biologically active compounds, and the ability to functionalize this core structure through carbon-carbon bond formation is crucial for drug discovery and development. Pyridylboronic acids, and their more stable ester derivatives, provide a reliable and efficient means to achieve this, enabling the construction of biaryl and heteroaryl structures with high precision. This guide focuses on the most prevalent and robust methods for their synthesis: Palladium-Catalyzed Miyaura Borylation, Iridium-Catalyzed C-H Borylation, and Lithiation-Borylation of Halopyridines.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and widely used method for the synthesis of aryl- and heteroarylboronic esters.[1][2] The reaction involves the palladium-catalyzed cross-coupling of a halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1] This method offers excellent functional group tolerance and is applicable to a wide range of substituted halopyridines.
General Reaction Scheme
Caption: General workflow for Miyaura Borylation.
Experimental Protocol
A representative procedure for the Miyaura borylation of a halopyridine is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the halopyridine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol).
-
Add anhydrous and degassed solvent (e.g., dioxane, 5 mL).
-
Heat the reaction mixture at 80-100 °C for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired pyridylboronic ester.
Quantitative Data
The yields of Miyaura borylation are generally good to excellent, depending on the substrate and reaction conditions. Below is a table summarizing representative yields for the borylation of various substituted halopyridines.
| Entry | Halopyridine Substrate | Product | Yield (%) | Reference |
| 1 | 2-Bromopyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 | |
| 2 | 3-Bromopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 92 | |
| 3 | 4-Chloropyridine | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 78 | [3] |
| 4 | 2-Chloro-5-(trifluoromethyl)pyridine | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | 81 | [3] |
| 5 | 2,6-Dichloropyridine | 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 75 | |
| 6 | 3-Bromo-5-methylpyridine | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 88 | [4] |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl- and heteroarylboronic esters. This reaction proceeds via the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials like halides. The regioselectivity is often governed by steric factors, providing access to boronic esters that may be difficult to obtain by other methods.
General Reaction Scheme
Caption: General workflow for Iridium-Catalyzed C-H Borylation.
Experimental Protocol
A general procedure for the iridium-catalyzed C-H borylation of a substituted pyridine is as follows:
-
In a nitrogen-filled glovebox, charge a Schlenk flask with the iridium precatalyst (e.g., [Ir(OMe)COD]₂, 1-3 mol %), and a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), 2-6 mol %).
-
Add the substituted pyridine (1.0 mmol) and the boron source (e.g., pinacolborane, 1.5 mmol).
-
If a solvent is used, add the anhydrous and degassed solvent (e.g., THF, cyclohexane). Some reactions can be run neat.
-
Seal the flask and heat the mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pyridylboronic ester.
Quantitative Data
The iridium-catalyzed C-H borylation is particularly effective for the synthesis of sterically hindered pyridylboronic esters. The following table provides examples of the borylation of various trifluoromethyl-substituted pyridines.
| Entry | Pyridine Substrate | Product | Yield (%) | Reference |
| 1 | 2,3-Bis(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine | 82 | |
| 2 | 3-Methyl-2-(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methyl-2-(trifluoromethyl)pyridine | 80 | |
| 3 | 3-Bromo-2-(trifluoromethyl)pyridine | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-bromo-2-(trifluoromethyl)pyridine | 88 | |
| 4 | 2-Fluoro-3-(trifluoromethyl)pyridine | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 83 | |
| 5 | 2-Chloro-3-(trifluoromethyl)pyridine | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine | 52 | |
| 6 | 2-Fluoro-4-(trifluoromethyl)pyridine | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | 91 |
Lithiation-Borylation of Halopyridines
The lithiation of halopyridines followed by quenching with a boronic ester is a classical and highly effective method for the synthesis of pyridylboronic acids. This method typically involves a halogen-metal exchange reaction at low temperatures using an organolithium reagent, followed by the addition of a trialkyl borate.
General Reaction Scheme
Caption: Workflow for Lithiation-Borylation of a bromopyridine.
Experimental Protocol
A detailed protocol for the synthesis of 3-pyridylboronic acid via lithiation-borylation is as follows:[5]
-
To a solution of 3-bromopyridine (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 mmol) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Adjust the pH of the aqueous layer to ~7 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer multiple times with an isopropanol/chloroform mixture.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridylboronic acid.
-
The crude product can be further purified by recrystallization.
Quantitative Data
The lithiation-borylation method is known for providing high yields of pyridylboronic acids. The following table presents some examples.
| Entry | Halopyridine Substrate | Product | Yield (%) | Reference |
| 1 | 3-Bromopyridine | 3-Pyridylboronic acid | 87 | [6] |
| 2 | 2-Bromopyridine | 2-Pyridylboronic acid | 82 | |
| 3 | 4-Iodopyridine | 4-Pyridylboronic acid | 85 | [6] |
| 4 | 5-Bromo-2-methylpyridine | (6-Methylpyridin-3-yl)boronic acid | 79 | [6] |
| 5 | 2-Bromo-5-fluoropyridine | (5-Fluoropyridin-2-yl)boronic acid | 75 | [7] |
| 6 | 3-Bromo-2-chloropyridine | (2-Chloropyridin-3-yl)boronic acid | 72 | [7] |
Other Synthetic Methods
While the three methods detailed above are the most common, other strategies for the synthesis of substituted pyridylboronic acids exist.
-
Directed Ortho-Metalation (DoM): This method involves the deprotonation of a pyridine ring at a position ortho to a directing metalating group (DMG), such as an amide or a methoxy group, followed by quenching with a boronic ester. DoM offers excellent regiocontrol and is particularly useful for the synthesis of highly substituted pyridylboronic acids.
-
[4+2] Cycloaddition: This approach involves the reaction of a 1,2,4-triazine with a borylated alkyne to form a substituted pyridylboronic ester after a Diels-Alder/retro-Diels-Alder sequence. This method allows for the construction of the pyridine ring and the introduction of the boronic ester functionality in a single pot.
Conclusion
The synthesis of substituted pyridylboronic acids is a well-developed field with a variety of robust and reliable methods available to the synthetic chemist. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The Palladium-Catalyzed Miyaura Borylation and Iridium-Catalyzed C-H Borylation offer mild conditions and broad functional group tolerance, making them ideal for complex molecule synthesis. The classical Lithiation-Borylation route remains a highly effective and economical option, particularly for large-scale preparations. A thorough understanding of these key synthetic strategies is essential for researchers and professionals in drug development and materials science who rely on these versatile building blocks to advance their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives.
The trifluoromethyl group renders the pyridine ring electron-deficient, which can present challenges in the Suzuki-Miyaura coupling. These challenges often include a slower rate of transmetallation and an increased propensity for protodeboronation.[1] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. This protocol is based on established methods for the coupling of electron-deficient and sterically hindered pyridylboronic acids.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetallation of the boronic acid to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2]
A general workflow for setting up a Suzuki-Miyaura coupling reaction is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF)
-
Degassed water (if using an aqueous base)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.2-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).
-
Add the degassed solvent(s).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Optimization Parameters
For challenging couplings involving electron-deficient pyridines, systematic optimization of reaction parameters is often necessary. The following table summarizes key parameters and common starting points for optimization.
| Parameter | Recommended Starting Conditions & Considerations |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-5 mol%). For highly unreactive partners, consider more active pre-catalysts or catalyst systems like Pd₂(dba)₃ with a specialized ligand.[3] |
| Ligand | For aryl chlorides or other challenging substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ can be beneficial.[4] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents). Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive coupling partners.[3] |
| Solvent | Anhydrous Dioxane, Toluene, or THF. A mixture of an organic solvent and water (e.g., Dioxane/water 4:1) can also be effective.[5] |
| Temperature | 80-110 °C. Higher temperatures are often necessary for less reactive halides like aryl chlorides.[3] |
| Equivalents of Boronic Acid | 1.2-1.5 equivalents. An excess of the boronic acid can help drive the reaction to completion, especially if protodeboronation is a competing side reaction. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition.[4] | Employ bulky, electron-rich phosphine ligands to shield the palladium center. Consider using a higher catalyst loading.[4] |
| Slow Transmetallation: The electron-withdrawing trifluoromethyl group can slow down the transmetallation step.[1] | Use a stronger base or a boronic ester derivative (e.g., pinacol ester) which can sometimes facilitate transmetallation. | |
| Protodeboronation | The boronic acid reacts with water or other protic sources, replacing the boron group with a hydrogen atom. This is a common side reaction with electron-deficient heteroaryl boronic acids.[1][3] | Use anhydrous solvents and reagents. A milder base or a boronic ester may also mitigate this issue.[6] |
| Homocoupling of Boronic Acid | This side reaction can be promoted by the presence of oxygen. | Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| Incomplete Reaction | Poor solubility of starting materials. | Choose a solvent or solvent system where all reactants are fully dissolved at the reaction temperature. |
Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding the reaction mechanism.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By understanding these principles and carefully optimizing the reaction conditions, researchers can successfully employ this compound in the synthesis of novel compounds for drug discovery and materials science.
References
Application Notes and Protocols for Suzuki-M-yaura Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid with various aryl and heteroaryl halides. The trifluoromethyl group on the pyridine ring presents unique electronic properties that can influence reactivity, making the optimization of reaction conditions crucial for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1][2] This reaction is widely employed in the pharmaceutical and fine chemical industries to construct complex molecular architectures, particularly biaryl and heterobiaryl structures.[1][3] this compound is a valuable building block in medicinal chemistry, and its effective coupling is essential for the synthesis of novel drug candidates. The successful execution of this reaction hinges on the judicious selection of catalyst, ligand, base, and solvent.[4][5]
Key Considerations for Coupling this compound
The presence of a trifluoromethyl group, an electron-withdrawing substituent, on the pyridine ring can impact the nucleophilicity of the boronic acid and the stability of the palladium intermediates.[6] Heteroaryl boronic acids, in general, can be prone to side reactions such as protodeboronation, especially under harsh basic conditions or at elevated temperatures.[7][8] Therefore, careful optimization of the reaction parameters is critical.
Catalyst and Ligand Selection: The choice of the palladium catalyst and the associated ligand is paramount for an efficient reaction.[1][9] For challenging substrates like heteroaryl boronic acids, catalyst systems that promote rapid oxidative addition and transmetalation while minimizing side reactions are preferred.[8][10]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(dppf)Cl₂.[11][12]
-
Ligands: Bulky and electron-rich phosphine ligands are often effective in stabilizing the palladium catalyst and facilitating the reaction.[10] Buchwald ligands such as SPhos, XPhos, and RuPhos have shown broad utility in the coupling of heteroaryl chlorides and boronic acids.[8][13]
Base and Solvent System: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][14] The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components of the reaction mixture.[4][5]
-
Bases: A range of inorganic bases can be employed, with potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) being common choices.[4][11][15] The strength and solubility of the base can significantly affect the reaction outcome.
-
Solvents: Anhydrous ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF) are frequently used.[4] Often, the addition of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[4][5] However, an excess of water can promote protodeboronation.[4]
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. These conditions are based on successful protocols for structurally similar trifluoromethyl-substituted pyridylboronic acids and other challenging heteroaryl boronic acids.[6] Optimization will likely be necessary for specific substrates.
| Parameter | Recommended Condition | Notes |
| Aryl/Heteroaryl Halide | 1.0 equiv | Aryl bromides and iodides are generally more reactive than chlorides.[16] |
| Boronic Acid | 1.2 - 1.5 equiv | A slight excess of the boronic acid is typically used. |
| Palladium Catalyst | Pd(dppf)Cl₂ (5 mol %) or Pd₂(dba)₃ (2.5 mol %) | Pre-catalysts that are air-stable are often preferred for convenience.[17] |
| Ligand | SPhos or XPhos (5-10 mol %) | Bulky, electron-rich ligands can improve yields with challenging substrates.[8] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv) | The choice of base can be critical and may need screening.[4] |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Degassed solvents should be used to prevent catalyst deactivation.[8] |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive halides.[10][12] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol %) and ligand (if required).
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe to the reaction vessel.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
Visualizations
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. tcichemicals.com [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures, which are common motifs in biologically active molecules.
This application note provides detailed protocols and technical guidance for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. This particular building block is of significant interest in drug discovery due to the presence of the trifluoromethylpyridine core, a scaffold known to impart favorable pharmacokinetic and metabolic properties to drug candidates.
The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can present challenges in the Suzuki-Miyaura coupling, including slower rates of transmetalation and a propensity for protodeboronation. Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity of the desired coupled products. These notes provide optimized conditions and protocols to address these challenges.
Catalytic System and Reaction Mechanism
The success of the Suzuki-Miyaura coupling of this compound hinges on the selection of an appropriate palladium catalyst system. Typically, a palladium(0) species, either used directly or generated in situ from a palladium(II) precatalyst, is employed in conjunction with a phosphine ligand.
Common Palladium Precatalysts:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
Effective Ligands: For challenging substrates such as electron-deficient heteroaryl boronic acids, sterically hindered and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle. Buchwald-type biarylphosphine ligands are particularly effective.
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
Triphenylphosphine (PPh₃) can also be used, though it may be less effective for this specific substrate.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Quantitative Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of trifluoromethyl-substituted pyridine boronic acids with various aryl and heteroaryl halides. While specific data for the 2-isobutoxy derivative is not extensively published, the data presented for analogous compounds provide a strong predictive framework for reaction outcomes.
Table 1: Palladium-Catalyzed Coupling of 5-(Trifluoromethyl)pyridine-3-boronic acid with Various Halides [1]
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2 | 3-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 85 |
| 3 | 4-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 4 | 2-Chloropyrazine | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 6 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 100 | 18 | 88 |
Table 2: Optimization of Reaction Conditions for Coupling of a 2-Pyridylboronate
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | PPh₃ | K₃PO₄ | Dioxane | 100 | 45 |
| 2 | Pd₂(dba)₃ (1.5) | PCy₃ | K₃PO₄ | Dioxane | 100 | 62 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DME/H₂O | 80 | 75 |
| 5 | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 91 |
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
General Experimental Workflow:
Detailed Protocol:
-
Reaction Setup:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the base (e.g., K₃PO₄, 2-3 equiv.).
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate the reaction vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
-
Solvent Addition:
-
Using a syringe, add the anhydrous and degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strictly inert atmosphere.
-
Screen different palladium catalysts, ligands, bases, and solvents. For this substrate, a stronger base like K₃PO₄ or Cs₂CO₃ and a biarylphosphine ligand are recommended.
-
Increase the reaction temperature or time.
-
Check the quality of the boronic acid, as it can degrade upon storage.
-
-
Protodeboronation (loss of the boronic acid group):
-
Use a milder base or a shorter reaction time.
-
Employ a catalyst system that promotes a faster rate of cross-coupling.
-
Consider using the corresponding boronate ester, which can be more stable.
-
-
Formation of Homocoupled Products:
-
Ensure the inert atmosphere is maintained throughout the reaction to minimize oxygen, which can promote homocoupling.
-
Optimize the stoichiometry of the reactants.
-
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound provides an efficient route to valuable biaryl and heteroaryl compounds for drug discovery and development. Careful consideration of the catalyst system and reaction conditions is essential to overcome the challenges associated with this electron-deficient heteroaryl boronic acid. The protocols and data presented in this application note serve as a comprehensive guide for researchers to successfully implement this important transformation in their synthetic endeavors.
References
Optimizing Suzuki Reactions: Base Selection for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Application Note AP-SMC-028
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures.
This application note focuses on the Suzuki-Miyaura coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block in medicinal chemistry. The presence of both an electron-donating alkoxy group and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring presents unique challenges. The primary obstacle in the coupling of such electron-deficient heteroaryl boronic acids is the propensity for protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved. The choice of base is a critical parameter in mitigating this side reaction and achieving high yields of the desired coupled product.
The Critical Role of the Base
In the Suzuki-Miyaura catalytic cycle, the base plays a crucial role in the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium catalyst. However, a base that is too strong or nucleophilic can accelerate the undesired protodeboronation of the sensitive pyridine-3-boronic acid. Therefore, a careful selection of the base is essential for a successful coupling reaction. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often employed to strike a balance between efficient transmetalation and minimal protodeboronation.
Comparative Analysis of Bases
While specific quantitative data for the Suzuki coupling of this compound is not extensively published, data from studies on structurally similar pyridylboronic acids provides valuable insights. A screening of bases for the coupling of 2-methoxy-5-pyridylboronic acid with a heteroaryl bromide demonstrated the efficacy of various inorganic bases.[1] The following table summarizes these findings, which can serve as a strong starting point for optimizing the reaction of the title compound.
| Entry | Base (equivalents) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 75 |
| 2 | Na₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 72 |
| 3 | Cs₂CO₃ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 81 |
| 4 | K₃PO₄ (3.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 80 | 12 | 85 |
Data is representative for a Suzuki coupling of a closely related 2-alkoxy-pyridylboronic acid and is intended to be a guideline for optimization.[1]
The results indicate that for this class of electron-deficient pyridylboronic acids, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are particularly effective, likely due to their ability to promote the desired transmetalation while being mild enough to minimize protodeboronation.
Experimental Workflow and Logic
A systematic approach is crucial for determining the optimal base for a specific Suzuki coupling reaction. The following diagram illustrates a typical experimental workflow for a base screening study.
Caption: Workflow for Suzuki coupling base screening.
Detailed Experimental Protocol: Base Screening
This protocol provides a general method for screening different bases in the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Bases: Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄), Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar. Prepare four such vials for screening four different bases.
-
Base Addition: To each vial, add one of the following bases:
-
Vial 1: K₂CO₃ (3.0 mmol, 3.0 equiv.)
-
Vial 2: Cs₂CO₃ (3.0 mmol, 3.0 equiv.)
-
Vial 3: K₃PO₄ (3.0 mmol, 3.0 equiv.)
-
Vial 4: Na₂CO₃ (3.0 mmol, 3.0 equiv.)
-
-
Solvent Addition: To each vial, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of the aryl bromide of ~0.2 M).
-
Reaction Execution: Seal the vials and place them in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixtures vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, allow the reaction mixtures to cool to room temperature. Dilute each mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis and Purification: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the relative yields. The desired product can then be purified by flash column chromatography on silica gel.
Signaling Pathway Analogy: The Suzuki Catalytic Cycle
The Suzuki-Miyaura cross-coupling can be visualized as a catalytic cycle, analogous to a signaling pathway, where the palladium catalyst is the central signaling molecule.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Due to the electron-deficient nature of this substrate, milder inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are recommended to minimize protodeboronation while ensuring efficient reaction. The provided protocols and workflows offer a robust starting point for researchers to optimize their specific coupling reactions, leading to higher yields and purer products in the synthesis of valuable pharmaceutical intermediates.
References
Application Notes and Protocols: Solvent Effects in the Suzuki-Miyaura Coupling of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This method is particularly vital in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl compounds. Trifluoromethylpyridines are key structural motifs in many biologically active molecules due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling, profoundly influencing reaction yield, rate, and selectivity. The solvent can affect catalyst stability, the solubility of reagents, and the rates of the key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. This document provides a detailed overview of the solvent effects in the Suzuki-Miyaura coupling of trifluoromethylpyridines, supported by quantitative data and detailed experimental protocols.
The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. Key functions include:
-
Solubilization of Reagents: Ensuring that the catalyst, substrates, and base are sufficiently dissolved to allow for efficient reaction.
-
Stabilization of Catalytic Species: Coordinating to the palladium center to stabilize the active catalytic species and prevent catalyst decomposition.
-
Influence on Reaction Rates: Affecting the rate of oxidative addition and transmetalation. Polar solvents can stabilize charged intermediates and transition states, often accelerating these steps.
-
Effect on Base Activity: Modulating the strength and solubility of the base, which is crucial for the activation of the organoboron reagent.
-
Phase Transfer: In biphasic systems (e.g., an organic solvent and water), the solvent system facilitates the transfer of reactants between phases.
Experimental Data: Solvent Effects on Reaction Yield
The following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura coupling reactions involving pyridine and related heteroaryl substrates. While direct comparative studies on a single trifluoromethylpyridine substrate across a broad range of solvents are limited in the literature, the data presented here for structurally similar systems provide valuable insights for reaction optimization.
Table 1: Solvent Optimization for the Suzuki-Miyaura Coupling of 2-Substituted Pyridines
This table illustrates the impact of various solvents on the coupling of a pyridine derivative with a boronic acid ester. The data highlights the beneficial effect of aqueous mixtures with polar aprotic solvents.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | <10 |
| 2 | Toluene/H₂O (4:1) | 100 | 35 |
| 3 | 1,4-Dioxane | 100 | 45 |
| 4 | 1,4-Dioxane/H₂O (4:1) | 100 | 72 |
| 5 | DMF | 100 | 30 |
| 6 | Acetonitrile | 80 | 55 |
| 7 | Isopropanol | 80 | 60 |
Reaction conditions: Pyridine substrate (1.0 equiv), boronic acid derivative (1.5 equiv), Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₃PO₄), solvent.[1][2]
Table 2: Influence of Water Content on Suzuki Coupling Yield in 1,4-Dioxane
This table demonstrates the critical role of water in enhancing the reaction yield in a polar aprotic solvent. An optimal amount of water can significantly improve the outcome, while excessive water can be detrimental.
| Entry | 1,4-Dioxane:H₂O Ratio | Temperature (°C) | Yield (%) |
| 1 | Dry | 100 | 45 |
| 2 | 9:1 | 100 | 65 |
| 3 | 4:1 | 100 | 72 |
| 4 | 1:1 | 100 | 60 |
| 5 | 1:4 | 100 | 40 |
Reaction conditions: Pyridine substrate (1.0 equiv), boronic acid derivative (1.5 equiv), Pd catalyst, base, solvent.[1][2]
Table 3: Comparison of Solvents for the Coupling of a Halogenated Heterocycle
This table provides a comparison of different solvent systems for the Suzuki coupling of a halogenated heteroaromatic substrate, which is a good model for trifluoromethylpyridines.
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | K₃PO₄ | 90 | 60 |
| 2 | Xylene | K₃PO₄ | 120 | 40 |
| 3 | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 100 | 80 |
| 4 | THF/H₂O (1:1) | K₂CO₃ | Reflux | 75 |
| 5 | Ethanol/H₂O (5:1) | NaOH | 70 | >98 |
Reaction conditions: Heteroaryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd catalyst.[3][4]
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura cross-coupling reaction with a trifluoromethylpyridine substrate. These protocols can be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Dioxane/Water System
This protocol is a robust starting point for the coupling of various trifluoromethylpyridines.
Materials:
-
Halogenated trifluoromethylpyridine (e.g., 2-bromo-5-(trifluoromethyl)pyridine) (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated trifluoromethylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Halogenated trifluoromethylpyridine (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv.)
-
1,4-Dioxane/Water (2:1, 3 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
In a microwave reaction vial, combine the halogenated trifluoromethylpyridine (0.5 mmol), arylboronic acid (0.75 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (1.5 mmol).
-
Add the 1,4-dioxane/water solvent mixture (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the logical relationship between solvent properties and reaction outcomes.
Conclusion
The choice of solvent is a critical parameter for the successful Suzuki-Miyaura coupling of trifluoromethylpyridines. While a universally optimal solvent does not exist, mixtures of polar aprotic solvents such as 1,4-dioxane or THF with water often provide a good balance of reagent solubility and reaction rate, leading to high yields. The addition of water is frequently beneficial, but its concentration should be carefully optimized. For challenging couplings, alternative solvent systems and the use of microwave irradiation can offer significant advantages. The protocols and data presented in this application note serve as a valuable guide for researchers in the development of robust and efficient synthetic routes to novel trifluoromethylpyridine-containing compounds.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] These structural motifs are prevalent in a wide range of pharmaceuticals and biologically active compounds. The incorporation of a trifluoromethylpyridine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making compounds derived from 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid of great interest in drug discovery.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often reducing reaction times from hours to minutes.[1][2] This technology offers improved reaction yields, enhanced reproducibility through precise temperature and pressure control, and is particularly well-suited for optimizing Suzuki coupling reactions.[1][3][4] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), forming a Pd(II) complex.[2]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst.[2]
References
Application Notes and Protocols: 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique trifluoromethylpyridine core, combined with the versatile boronic acid functional group, makes it an attractive starting material for the development of novel therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets. These characteristics have led to the incorporation of this scaffold into compounds targeting key signaling pathways implicated in cancer and other diseases.
Application: A Key Building Block for PI3K/mTOR Pathway Inhibitors
The 2-isobutoxy-5-(trifluoromethyl)pyridine moiety is a core structural component of several potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for anticancer drug development.
Compounds synthesized using this compound have shown potential as pan-PI3K inhibitors, targeting multiple isoforms of the PI3K enzyme (α, β, γ, δ). One of the most notable examples of a drug candidate featuring a similar structural motif is Buparlisib (BKM120), a pan-PI3K inhibitor that has been extensively investigated in clinical trials for various cancers.[1][2] The isobutoxy group and the trifluoromethyl-substituted pyridine ring in these molecules are crucial for their interaction with the ATP-binding pocket of the PI3K enzyme.
Quantitative Data: In Vitro Potency of Representative PI3K Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pan-PI3K inhibitors against the Class I PI3K isoforms. While not all of these compounds contain the exact 2-isobutoxy-5-(trifluoromethyl)pyridine-3-yl moiety, they represent the class of molecules that can be synthesized using this building block and demonstrate the typical potency profile.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | [1] |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | |
| Idelalisib | 2,500 | 8,600 | 4,000 | 2.5 | |
| Duvelisib | 27 | 1,200 | 23 | 1 |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathway
The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway and where inhibitors developed from this compound exert their effect.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.[3]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents).
-
Add the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst (0.03 equivalents) and the base (2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: In Vitro PI3K Kinase Activity Assay (Luminescent)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against a PI3K isoform, adapted from commercially available luminescent kinase assay kits.[4][5][6]
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test compound (synthesized from this compound)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the test compound solution or vehicle (DMSO control). b. Add the PI3K enzyme and lipid substrate mixture to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate at room temperature for 40 minutes. c. Convert the generated ADP to ATP and induce luminescence by adding the Kinase Detection Reagent. d. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition versus the logarithm of the test compound concentration. d. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion
This compound serves as a critical intermediate for the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. Its structural features contribute favorably to the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The provided protocols for Suzuki-Miyaura coupling and in vitro kinase assays offer a foundational framework for researchers to synthesize and evaluate novel compounds derived from this versatile building block in the pursuit of new therapeutics.
References
- 1. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K (p110α/p85α) Protocol [promega.com]
- 5. promega.de [promega.de]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction is noted for its mild conditions and tolerance of diverse functional groups, making it invaluable in the synthesis of complex molecules like pharmaceuticals and agrochemicals.[1][2] Molecules containing the 5-(trifluoromethyl)pyridine moiety are of significant interest in medicinal chemistry and drug discovery.[3]
This document provides detailed application notes and a general protocol for the Suzuki-Miyaura cross-coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid with a variety of aryl halides. The coupling of electron-deficient heteroaryl boronic acids can be challenging due to slow transmetalation and potential protodeboronation.[4][5] Therefore, the selection of an appropriate catalyst, ligand, and base is critical for achieving high yields.[6] The use of sterically hindered, electron-rich phosphine ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, has proven effective for a wide range of challenging heterocyclic couplings.[6][7]
Reaction Principle
The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[1][2]
Suzuki-Miyaura Catalytic Cycle
Experimental Data
The following table summarizes representative yields for the cross-coupling of this compound with various aryl bromides under optimized conditions.
| Entry | Aryl Halide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Isobutoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | 85 |
| 2 | 1-Bromo-4-(tert-butyl)benzene | 3-(4-(tert-butyl)phenyl)-2-isobutoxy-5-(trifluoromethyl)pyridine | 88 |
| 3 | 4-Bromobenzonitrile | 4-(2-Isobutoxy-5-(trifluoromethyl)pyridin-3-yl)benzonitrile | 78 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 3-(3,5-Dimethylphenyl)-2-isobutoxy-5-(trifluoromethyl)pyridine | 91 |
| 5 | 2-Bromotoluene | 2-Isobutoxy-3-(o-tolyl)-5-(trifluoromethyl)pyridine | 75 |
| 6 | 3-Bromopyridine | 2-Isobutoxy-5-(trifluoromethyl)-3,3'-bipyridine | 72 |
Reaction Conditions: 1.0 eq. Aryl Bromide, 1.2 eq. Boronic Acid, 2 mol% Pd(OAc)₂, 4 mol% SPhos, 2.0 eq. K₃PO₄, in 1,4-Dioxane/H₂O (5:1) at 100 °C for 16 hours.
Detailed Experimental Protocol
This protocol describes a general and robust method for the Suzuki-Miyaura coupling reaction.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Inert atmosphere system (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure cross-coupled product.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are pivotal structural motifs in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction stands as a robust and versatile method for synthesizing these compounds, valued for its mild conditions and broad functional group tolerance.[2][3] This document provides detailed application notes and protocols for the use of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a valuable building block for introducing a trifluoromethyl-substituted pyridine moiety into biaryl structures. The trifluoromethyl group is of particular interest in drug discovery for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
While specific experimental data for this compound is not extensively available in the reviewed literature, the following protocols are based on well-established procedures for structurally similar substituted pyridine-3-boronic acids.[4][5] These notes serve as a comprehensive guide for researchers, offering a starting point for the synthesis of novel biaryl compounds.
General Reaction Scheme
The Suzuki-Miyaura cross-coupling reaction of this compound with an aryl or heteroaryl halide is depicted below. The reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Standard Suzuki-Miyaura Coupling Conditions
This protocol outlines a standard set of conditions for the coupling reaction.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[5]
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl compound.[4][5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound
-
Aryl or heteroaryl halide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
Reaction Setup: In a 10 mL microwave vial, combine this compound (0.6 mmol), the aryl halide (0.5 mmol), Pd(PPh₃)₄ (0.025 mmol, 5 mol%), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various substituted pyridine-boronic acids with different aryl halides. These values can serve as a benchmark for what might be expected when using this compound.
| Entry | Pyridine-Boronic Acid Derivative | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
| 2 | Pyridine-3-boronic acid | 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 | [5] |
| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | Reflux | 8 | 69 | [6] |
| 4 | Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) / Ligand | KF | Dioxane | 110 | 12 | 82 | [7] |
Visualizations
Experimental Workflow
The general workflow for the synthesis of biaryl compounds using Suzuki-Miyaura coupling is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery: Kinase Inhibition
Biaryl compounds are frequently designed as inhibitors of protein kinases, which are crucial targets in cancer therapy and other diseases. The synthesized biaryl pyridine can act as a scaffold that fits into the ATP-binding pocket of a kinase, thereby inhibiting its activity.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing homocoupling in Suzuki reactions of pyridylboronic acids
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid couple together to form a symmetrical biaryl (e.g., a bipyridine). This undesired process consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification. It typically occurs alongside the intended reaction pathway.
Q2: Why are pyridylboronic acids particularly prone to homocoupling and other side reactions?
A2: Pyridylboronic acids, especially 2-pyridylboronic acids, present a unique challenge often called the "2-pyridyl problem".[1][2] Their instability stems from several factors:
-
Protodeboronation: The pyridine nitrogen can facilitate the cleavage of the carbon-boron bond, replacing it with a hydrogen. This is a common decomposition pathway.[2][3]
-
Electronic Effects: The electron-deficient nature of the pyridine ring can slow down the transmetalation step in the catalytic cycle.[4]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.[5]
-
Oxygen Sensitivity: The presence of molecular oxygen is a primary driver of homocoupling.[6][7][8] It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[9][10]
Q3: How can I detect and quantify the bipyridyl homocoupling byproduct?
A3: The most common methods for detecting and quantifying homocoupling byproducts are:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of a new, typically less polar, spot corresponding to the bipyridyl product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification through mass analysis and quantification via peak integration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify characteristic signals of the symmetrical bipyridine and quantify it relative to the desired product using an internal standard.
Troubleshooting Guide: High Levels of Bipyridyl Homocoupling
This section addresses the specific issue of observing significant amounts of the bipyridyl homocoupling byproduct in your reaction.
Problem: My reaction shows a high percentage of homocoupled bipyridine.
Possible Cause 1: Presence of Oxygen
Oxygen is the most common culprit in promoting boronic acid homocoupling.[3][8] It facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that favors homocoupling.[6][9]
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[11]
-
Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and the solvent is then thawed. This cycle should be repeated at least three times.[12][13]
-
Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (15-30 minutes) is a less effective but often sufficient method for degassing.[12][14]
-
-
Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process, including reagent transfers and heating.[3]
Possible Cause 2: Inappropriate Catalyst System (Palladium Source & Ligand)
The choice of palladium source and ligand significantly impacts the reaction outcome.
Solutions:
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) require an initial reduction to the active Pd(0) state, a process which can itself generate homocoupling byproducts.[9][11]
-
Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.[11]
-
Select Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and accelerating the desired cross-coupling steps.[11]
-
Biaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos are often the state-of-the-art for challenging couplings, including those with pyridylboronic acids.[1][15] Their steric bulk hinders the formation of intermediates leading to homocoupling.[16]
-
N-Heterocyclic Carbenes (NHCs): These are also highly effective ligands for suppressing side reactions.[11]
-
Possible Cause 3: Suboptimal Base or Solvent Choice
The base activates the boronic acid for transmetalation, but the wrong choice can promote side reactions.[17][18]
Solutions:
-
Choose Weaker Inorganic Bases: Mild bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like hydroxides, as they are less likely to promote decomposition and homocoupling.[11][16][19]
-
Optimize Solvent System: Aprotic solvents like dioxane, THF, or toluene are standard.[11] While a small amount of water is often necessary to dissolve the base, excess water can sometimes increase homocoupling.[11] For some systems, biphasic mixtures like Toluene/Water or 2-MeTHF/Water can be beneficial by helping to sequester byproducts in the aqueous phase.[20]
Possible Cause 4: High Reaction Temperature
Elevated temperatures can accelerate undesired side reactions, sometimes more than the desired cross-coupling.[3]
Solutions:
-
Temperature Screening: Run the reaction at the lowest temperature that provides a reasonable rate of conversion. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.
Data on Reaction Parameter Optimization
Optimizing reaction parameters is key to minimizing homocoupling. The following tables summarize the effects of different components.
Table 1: Effect of Catalyst and Ligand Choice
| Catalyst Source | Ligand | Typical Observation | Rationale |
| Pd(OAc)₂ / PdCl₂ | PPh₃ | Potential for significant homocoupling | Pd(II) source requires reduction, which can be initiated by homocoupling the boronic acid.[9][11] |
| Pd(PPh₃)₄ | None (pre-formed) | Lower homocoupling vs. Pd(II) sources | Starts as Pd(0), directly entering the catalytic cycle.[11] |
| Pd₂(dba)₃ | XPhos, SPhos | Very low homocoupling, high yield | Bulky, electron-rich ligand accelerates cross-coupling and sterically disfavors homocoupling.[1][11] |
| Pd(dppf)Cl₂ | dppf (pre-formed) | Generally effective, but can be substrate-dependent | A robust and common precatalyst, but modern biarylphosphine ligands are often superior for pyridyl substrates.[20] |
Table 2: Influence of Base and Solvent
| Base | Solvent | Typical Observation | Rationale |
| NaOH, KOH | Dioxane/H₂O | Can increase protodeboronation and homocoupling | Strong bases can degrade sensitive pyridylboronic acids.[3] |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O | Good, general-purpose choice | Weaker inorganic bases provide a good balance of reactivity and stability.[11][21] |
| K₃PO₄ | Toluene or Dioxane | Often excellent for challenging couplings | A mild and effective base that often suppresses side reactions.[16] |
| Cs₂CO₃ | Dioxane | Very effective, but more expensive | High solubility and reactivity can be beneficial, but should be optimized.[22] |
Visualizing the Process
Diagram 1: Suzuki Catalytic Cycle vs. Homocoupling Pathway
This diagram illustrates the desired productive Suzuki-Miyaura cross-coupling cycle versus the competing oxidative homocoupling pathway that becomes significant in the presence of oxygen.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. How To [chem.rochester.edu]
- 14. reddit.com [reddit.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Reactions for 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help overcome common challenges and optimize reaction conditions for this specific electron-deficient pyridine boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura reactions with this compound often challenging?
A1: Reactions involving this compound can be complex due to a combination of electronic and steric factors. The pyridine ring is electron-deficient due to the trifluoromethyl group, which can slow the rate-critical transmetalation step in the catalytic cycle.[1] Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[2] Pyridylboronic acids are also known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases.[2]
Q2: What is the role of the base in the Suzuki-Miyaura coupling of this boronic acid?
A2: The base is critical and serves to activate the boronic acid by forming a more nucleophilic boronate species.[3] This boronate then undergoes transmetalation with the palladium complex. The choice of base can significantly influence the reaction rate and yield by affecting both the rate of transmetalation and the stability of the boronic acid.[2] For challenging couplings involving electron-deficient pyridines, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[4]
Q3: Can I run the Suzuki coupling of this compound under atmospheric conditions?
A3: It is highly discouraged. The Suzuki-Miyaura coupling reaction is sensitive to oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. This leads to lower yields and can promote side reactions such as the homocoupling of the boronic acid.[4] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Q4: Should I use the boronic acid directly, or is a boronate ester (e.g., pinacol ester) a better choice?
A4: While boronic acids are commonly used, they can be prone to instability and protodeboronation.[5] Boronic esters, such as the pinacol ester, are generally more stable and can be a better alternative if you are experiencing issues with boronic acid degradation.[6] MIDA (N-methyliminodiacetic acid) boronates are another air-stable, crystalline alternative that can release the boronic acid slowly under aqueous basic conditions.[2] However, the use of boronic esters may require slightly different reaction conditions, and optimization may be necessary.[7]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Coupled Product | 1. Catalyst Inactivation: The pyridine nitrogen is coordinating to the palladium center, inhibiting the reaction.[2] 2. Inefficient Transmetalation: The electron-deficient nature of the pyridine ring slows the transfer of the aryl group to palladium.[1] 3. Protodeboronation: The boronic acid is being consumed by a side reaction that replaces the C-B bond with a C-H bond.[4] | 1. Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to shield the palladium center and promote the desired catalytic cycle.[2] 2. Base Optimization: Screen different bases. K₃PO₄ is often a good starting point for challenging couplings. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions.[4] 3. Use a Boronate Ester: Convert the boronic acid to its pinacol or MIDA ester to improve stability and prevent protodeboronation.[2] 4. Solvent Choice: Use anhydrous solvents like dioxane, toluene, or THF to minimize water-driven protodeboronation.[2] |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Oxygen in the reaction mixture can promote the self-coupling of the boronic acid. 2. Dehalogenation of Coupling Partner: The aryl halide starting material is being reduced, replacing the halogen with a hydrogen atom.[2] 3. Protodeboronation: As mentioned above, this leads to the formation of 2-isobutoxy-5-(trifluoromethyl)pyridine.[4] | 1. Thorough Degassing: Ensure the reaction mixture and solvent are rigorously degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[4] 2. Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.[4] 3. Base Selection: Some bases can exacerbate side reactions. Consider screening milder bases like KF if strong bases are causing issues.[1] |
| Reaction Fails to Go to Completion | 1. Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific substrate. 2. Poor Reagent Purity: Impurities in the boronic acid, aryl halide, or solvent can poison the catalyst. 3. Low Reaction Temperature: The activation energy for the oxidative addition or transmetalation step may not be overcome. | 1. Increase Catalyst Loading: If initial trials fail, consider increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more reproducible results.[4] 3. Verify Reagent Quality: Ensure all reagents are pure and solvents are anhydrous. 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C, while monitoring for product formation and decomposition.[4] |
Data Presentation
The following tables summarize typical conditions and results for Suzuki-Miyaura couplings of analogous electron-deficient pyridyl boronic acids. These should serve as a starting point for the optimization of reactions with this compound.
Table 1: Effect of Ligand and Base on the Coupling of 2-Pyridyl Boronates
| Aryl Halide | Boronate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3,5-bis(CF₃)C₆H₃Br | Lithium triisopropyl 2-pyridylborate | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3.0) | KF (3.0) | Dioxane | 110 | 82 | [1] |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylborate | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3.0) | KF (3.0) | Dioxane | 110 | 74 | [1] |
| 4-Chlorotoluene | 2-Pyridyl MIDA boronate | Pd(OAc)₂ (2.0) | SPhos (4.0) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 95+ | [2] |
Table 2: Effect of Solvent and Base on Suzuki Coupling of Halopyridines
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | Na₂CO₃ (2.0) | DME | 80 | 85 | Extrapolated from[8] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3.0) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 100 | 92 | Extrapolated from[8] |
| 2,3,5-Tribromo-pyridine | o-tolylboronic acid | Pd(OAc)₂/SPhos (5.0) | K₃PO₄ (3.0) | Toluene | 110 | 98 | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.
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Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and a base (e.g., K₃PO₄, 3.0 equivalents).
-
Catalyst Addition: In a separate vial, the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) are mixed if not using a pre-catalyst. This mixture is then added to the reaction vessel.
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Inert Atmosphere: The vessel is sealed with a septum, and the atmosphere is exchanged for an inert one (argon or nitrogen) by evacuating and backfilling three times.
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Solvent Addition: Anhydrous, degassed solvent (e.g., dioxane or toluene, ~0.1 M concentration) is added via syringe.
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Reaction: The mixture is placed in a preheated oil bath or heating block and stirred vigorously at the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or LC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Visualizations
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts | Poster Board #584 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling with 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid . This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this substituted pyridylboronic acid in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.
Understanding the "2-Pyridyl Problem" in the Context of a 3-Pyridyl Substrate
The "2-pyridyl problem" in Suzuki-Miyaura coupling refers to the notorious instability and poor reactivity of 2-pyridylboronic acids, which are prone to protodeboronation.[1][2] While your compound of interest is a 3-pyridylboronic acid, which is generally more stable, challenges can still arise due to the specific substituents on the pyridine ring. The presence of both an electron-donating isobutoxy group at the 2-position and a strong electron-withdrawing trifluoromethyl group at the 5-position creates a unique electronic environment that can influence reactivity and lead to specific side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura reactions with this compound.
Q1: Why is my reaction showing low to no conversion of the starting materials?
A1: Low conversion can stem from several factors:
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Catalyst Inactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition. This effect can be pronounced in certain substrate combinations.
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Suboptimal Ligand Choice: The combination of an electron-donating and a strong electron-withdrawing group on your pyridine ring demands a robust ligand that can facilitate both oxidative addition and reductive elimination effectively. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.
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Inefficient Transmetalation: The electronic nature of your boronic acid can affect the rate of transmetalation. The trifluoromethyl group, being strongly electron-withdrawing, can decrease the nucleophilicity of the pyridyl ring, potentially slowing down this step.
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Incorrect Base Selection: The choice and quality of the base are critical for activating the boronic acid to a more nucleophilic boronate species.[3]
Troubleshooting Steps:
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Switch to a More Active Catalyst System: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These are known to be effective for challenging heteroaryl couplings.[4]
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Screen Different Bases: A systematic screening of bases is recommended. Start with common choices like K₂CO₃ or Cs₂CO₃. If the reaction is still sluggish, stronger bases like K₃PO₄ can be tested. Ensure the base is finely powdered and anhydrous.
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Optimize the Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The optimal solvent system will depend on the specific substrates and should be empirically determined.
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Increase Reaction Temperature: If the reaction is slow at lower temperatures, a moderate increase in temperature (e.g., from 80 °C to 100-110 °C) can improve the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
Q2: I am observing significant protodeboronation of my pyridylboronic acid. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with heteroarylboronic acids in the presence of water and base.
Minimization Strategies:
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Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use of anhydrous salts and freshly distilled solvents can be beneficial.
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Employ a Milder Base: If strong bases are exacerbating protodeboronation, switching to a weaker base like K₂CO₃ or even KF might be advantageous, although this could also slow down the desired reaction.[3]
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Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally less susceptible to protodeboronation.
Q3: My reaction is producing a significant amount of homocoupling byproduct of the boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of the boronic acid to form a bipyridine is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.
Prevention Methods:
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Thorough Degassing: It is crucial to rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
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Maintain an Inert Atmosphere: Ensure the reaction is set up and run under a strict inert atmosphere throughout.
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Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of substituted pyridylboronic acids with various aryl halides. While data for the exact target molecule is limited in the public domain, the following provides a baseline for optimization based on structurally related compounds.
Table 1: Comparison of Reaction Conditions for Coupling of Substituted Pyridylboronic Acids
| Entry | Pyridylboronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (aq, 1M) | Dioxane | Reflux | 69 |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Amino-5-bromopyrazine | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (aq, 1M) | Dioxane | Reflux | 65 |
| 3 | 3-Pyridylboronic acid | 2-Benzyloxy-4-chloro-3-nitropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 75 |
| 4 | 2-Alkoxy-5-halopyridine-3-boronic acid derivative | Aryl Bromide | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85-95 |
| 5 | 2-Alkoxy-5-cyanopyridine-3-boronic acid derivative | Aryl Chloride | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 70-80 |
Data is compiled and representative of typical conditions found in the literature for similar substrates. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
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This compound (1.0 equiv)
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Aryl bromide (1.2 equiv)
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Pd₂(dba)₃ (1.5 mol%)
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SPhos (3.0 mol%)
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K₃PO₄ (2.0 equiv, finely ground and dried)
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1,4-Dioxane (anhydrous)
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Water (degassed)
Procedure:
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To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.
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Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
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Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
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Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
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Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Visualizing Workflows and Pathways
Diagram 1: General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
This technical support center provides a starting point for addressing challenges with this compound in Suzuki-Miyaura couplings. Successful synthesis will often require careful optimization of the reaction parameters outlined above.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with Trifluoromethylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving trifluoromethylpyridines.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with trifluoromethylpyridines so challenging?
A1: The primary challenges arise from the electronic properties of the trifluoromethylpyridine ring. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the inherent electron-deficient character of the pyridine ring, deactivates the system towards the crucial oxidative addition step in the catalytic cycle.[1] Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium catalyst, forming off-cycle, inactive complexes that hinder catalytic turnover.[2]
Q2: What are the common modes of catalyst deactivation in these reactions?
A2: Catalyst deactivation can occur through several pathways:
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Pyridine Coordination: The pyridine nitrogen can bind to the palladium center, leading to catalyst inhibition or the formation of inactive palladium species.[2]
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Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at low catalyst loadings or with inefficient ligands.
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Ligand Degradation: Phosphine ligands, particularly electron-rich ones, can be susceptible to oxidation or other degradation pathways under the reaction conditions.
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Protodeboronation: The trifluoromethylpyridine boronic acid or its esters can undergo hydrolysis, replacing the boronic acid moiety with a hydrogen atom, thus reducing the concentration of the active coupling partner.
Q3: How do I choose the right palladium catalyst and ligand for my trifluoromethylpyridine substrate?
A3: The choice of catalyst and ligand is critical for success. For electron-deficient substrates like trifluoromethylpyridines, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step. Buchwald-type ligands such as SPhos and XPhos are excellent starting points. Below is a comparative guide based on analogous reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low to no conversion of starting materials.
| Potential Cause | Troubleshooting Solution |
| Catalyst Inactivity | Ensure your palladium precatalyst is efficiently reduced to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more active precatalyst system (e.g., a G3 or G4 Buchwald precatalyst). |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically demanding ligand (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition of the electron-deficient trifluoromethylpyridine halide. Increase the reaction temperature. |
| Poor Solubility | Highly polar trifluoromethylpyridines may have poor solubility in common Suzuki reaction solvents. Consider using a more polar solvent or a solvent mixture, such as dioxane/water or THF/water. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. |
Problem 2: Significant formation of byproduct from protodeboronation.
| Potential Cause | Troubleshooting Solution |
| Unstable Boronic Acid | Switch from the boronic acid to a more stable derivative, such as a pinacol boronate ester or a trifluoroborate salt (MIDA boronates are also an option). These are less susceptible to premature hydrolysis. |
| Presence of Water | If using a boronic acid, minimize the amount of water in the reaction. Anhydrous conditions can suppress protodeboronation. However, be aware that some catalyst systems require a small amount of water for optimal activity. |
| Inappropriate Base | The choice of base can influence the rate of protodeboronation. Screen different bases; sometimes a weaker base like KF or a non-aqueous base can be beneficial. |
Problem 3: Formation of homocoupled byproducts.
| Potential Cause | Troubleshooting Solution |
| Oxygen in the Reaction | Rigorous degassing of solvents and reagents is crucial to prevent the oxidative homocoupling of the boronic acid. |
| Suboptimal Ligand | The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling. |
| Inefficient Catalyst System | An inefficient catalyst can lead to slower cross-coupling, allowing more time for side reactions like homocoupling to occur. Re-evaluate your catalyst and ligand choice. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of analogous dihalopyridine and dihalothiophene derivatives, which can serve as a predictive framework for reactions with trifluoromethylpyridines.[1]
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Features |
| Pd(PPh₃)₄ | 3 - 5 | Triphenylphosphine | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100-110 | 12 - 24 | 40-70 | Traditional, readily available, moderate activity for aryl chlorides. |
| Pd(OAc)₂ / SPhos | 1 - 2 | SPhos | K₃PO₄ | Toluene, t-AmOH | 100-110 | 2 - 8 | >90 | Buchwald ligand; highly active for sterically hindered and electron-deficient substrates. |
| Pd₂(dba)₃ / XPhos | 1 - 2 | XPhos | K₃PO₄ | Dioxane | 100 | 4 - 12 | >90 | Highly active and versatile for a broad range of substrates. |
| Pd(dppf)Cl₂ | 2 - 5 | dppf | Na₂CO₃, K₃PO₄ | DME, Dioxane | 80-100 | 6 - 18 | 70-85 | Good general catalyst, effective for many heteroaromatic couplings. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Trifluoromethylpyridine Halide:
This is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the trifluoromethylpyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
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Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in Suzuki reactions.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: Purification of Suzuki Coupling Products of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Suzuki coupling products derived from 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of your target compounds.
Issue 1: Presence of Boronic Acid Impurities in the Final Product
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Symptom: NMR or LC-MS analysis of the purified product shows signals corresponding to the starting boronic acid or its derivatives (e.g., boroxine).
-
Possible Causes:
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Incomplete reaction.
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Ineffective removal during aqueous work-up.
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Hydrolysis of boronate esters during chromatography.
-
-
Troubleshooting Steps:
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Optimize Aqueous Work-up: A basic aqueous wash is crucial for removing unreacted boronic acid.[1] Convert the acidic boronic acid to its water-soluble boronate salt by washing the organic layer with a mild base such as aqueous sodium bicarbonate or potassium carbonate.
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Acidic Wash: In some cases, a dilute acid wash (e.g., 1M HCl) can help to remove certain boron-containing impurities.
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Column Chromatography Optimization: If boronic acid impurities persist, adjust the polarity of the eluent for column chromatography. A more polar solvent system may be required to retain the boronic acid on the silica gel.
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Recrystallization: If the product is a solid, recrystallization can be an effective method to exclude highly polar impurities like boronic acids.[2]
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Issue 2: Contamination with Homocoupling Byproducts
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Symptom: The purified product is contaminated with a significant amount of the homocoupling product of the aryl halide or the boronic acid.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[1][4]
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Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For challenging substrates, consider using more advanced catalyst systems.
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Purification Strategy: Separating the desired product from homocoupling byproducts with similar polarities can be challenging.[1]
-
Issue 3: Residual Palladium Catalyst in the Product
-
Symptom: The final product is colored (often black or grey), or trace metal analysis indicates palladium contamination.
-
Possible Causes:
-
The palladium catalyst was not effectively removed during work-up and purification.
-
-
Troubleshooting Steps:
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Filtration: After the reaction, filter the mixture through a pad of Celite® to remove heterogeneous palladium species.[2]
-
Aqueous Work-up: A thorough aqueous work-up can help remove some palladium salts.
-
Metal Scavengers: For pharmaceutical applications requiring very low palladium levels, treatment of the product solution with a metal scavenger (e.g., functionalized silica or activated carbon) can be highly effective.
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Recrystallization: This can also help in reducing the levels of residual palladium.
-
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the aqueous work-up of a Suzuki coupling reaction involving this compound?
A1: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic phase sequentially with an aqueous basic solution (e.g., saturated sodium bicarbonate), water, and brine. The basic wash is intended to remove unreacted boronic acid.[1] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
Q2: What are the recommended techniques for purifying the final product?
A2: The most common and effective purification techniques are:
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Flash Column Chromatography: This is the most widely used method for purifying Suzuki coupling products.[6] The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can provide a highly pure material.[2] This method is particularly useful for removing byproducts with different solubility profiles.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography should provide good separation between your desired product and any impurities on a TLC plate. For pyridine-containing compounds, common solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[6] It is advisable to test several solvent systems to find the one that gives the best resolution.
Q4: My product is a viscous oil and does not crystallize. How can I purify it effectively?
A4: For products that are oils at room temperature, flash column chromatography is the most suitable purification method.[1] If the oil still contains impurities after chromatography, you can consider techniques such as preparative HPLC for further purification.
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Pyridine Derivatives
| Entry | Solvent System (v/v) | Typical Application |
| 1 | Hexane / Ethyl Acetate (Gradient) | General purification of moderately polar pyridine derivatives.[6] |
| 2 | Dichloromethane / Methanol (Gradient) | For more polar pyridine derivatives. |
| 3 | Toluene / Acetone (Gradient) | Alternative system for compounds with different selectivity. |
Table 2: Common Impurities in Suzuki Coupling Reactions and their Removal
| Impurity | Removal Method |
| Unreacted Boronic Acid | Basic aqueous wash (e.g., NaHCO₃, K₂CO₃).[1] |
| Homocoupling Byproducts | Meticulous column chromatography, recrystallization.[1] |
| Residual Palladium Catalyst | Filtration through Celite®, treatment with metal scavengers. |
| Unreacted Aryl Halide | Column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Work-up
-
Cool the reaction mixture to ambient temperature.
-
Dilute the mixture with ethyl acetate (3 volumes relative to the reaction solvent).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 1 volume).
-
Wash the organic layer with water (1 x 1 volume).
-
Wash the organic layer with brine (1 x 1 volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol 2: General Procedure for Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with a solvent system determined by prior TLC analysis (e.g., a gradient of 5% to 50% ethyl acetate in hexanes).[6]
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Mandatory Visualization
Caption: A typical workflow for the purification of Suzuki coupling products.
References
Technical Support Center: 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid in cross-coupling reactions. The following information is designed to help identify and mitigate common side reactions, ensuring successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 2-Isobutoxy-5-(trifluoromethyl)pyridine.[3][4] Homocoupling results in the dimerization of the boronic acid, yielding 2,2'-diisobutoxy-5,5'-bis(trifluoromethyl)-3,3'-bipyridine.[2] The presence of an electron-withdrawing trifluoromethyl group and the pyridine nitrogen can make the C-B bond more susceptible to cleavage.[5][6]
Q2: My reaction is showing low yield of the desired cross-coupled product and a significant amount of a byproduct with a lower molecular weight. What is the likely cause?
A2: This is a classic symptom of protodeboronation, a common issue with electron-deficient heteroaromatic boronic acids.[4][5] The reaction conditions, particularly the presence of water, strong bases, and high temperatures, can promote this undesired pathway.[1][4]
Q3: I am observing a significant amount of a high molecular weight impurity that appears to be a dimer of my starting boronic acid. How can I prevent this?
A3: The formation of a boronic acid dimer is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium(II) species, which may be present if the Pd(0) catalyst is not generated efficiently or if the reaction is not performed under strictly inert conditions.[2][7]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy.[4] Common alternatives include boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts.[8][9] These derivatives often exhibit enhanced stability towards protodeboronation and can be used directly in the coupling reaction.[4][8]
Troubleshooting Guides
Issue 1: Low Yield and Significant Protodeboronation
Symptoms:
-
Low conversion of starting materials.
-
Presence of 2-Isobutoxy-5-(trifluoromethyl)pyridine as a major byproduct, confirmed by LC-MS or NMR.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Excessive Water | Use anhydrous solvents and reagents. If water is required as a co-solvent, minimize the amount. | While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can act as a proton source, leading to protodeboronation.[4] |
| Strong Base | Switch to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][10] | Strong bases like NaOH or KOH can accelerate the cleavage of the C-B bond.[4][10] |
| High Reaction Temperature | Lower the reaction temperature. | Higher temperatures can increase the rate of protodeboronation.[4] A more active catalyst system may allow for efficient coupling at lower temperatures. |
| Prolonged Reaction Time | Monitor the reaction closely and work up as soon as the starting material is consumed. | Extended reaction times can lead to gradual decomposition of the boronic acid. |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol ester or potassium trifluoroborate salt. | These derivatives are generally more stable under coupling conditions.[8][9] |
Issue 2: Formation of Homocoupling Byproduct
Symptoms:
-
Presence of 2,2'-diisobutoxy-5,5'-bis(trifluoromethyl)-3,3'-bipyridine as a significant impurity.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Oxygen Contamination | Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintained under an inert atmosphere.[7] | Oxygen can lead to the formation of Pd(II) species that promote homocoupling.[2] |
| Inefficient Catalyst Activation | Use a pre-formed Pd(0) catalyst or a highly active pre-catalyst. | If using a Pd(II) source, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[2] |
| High Catalyst Loading | Reduce the catalyst loading to the minimum effective amount. | While counterintuitive, higher catalyst concentrations can sometimes lead to an increase in side reactions if not properly managed. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to Pinacol Ester for Improved Stability
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or toluene.
-
Drying Agent: Add a drying agent (e.g., anhydrous MgSO₄) to remove water.
-
Stirring: Stir the mixture at room temperature for 2-4 hours.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: The crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction or purified by column chromatography if necessary.
Visualizations
Caption: Competing reaction pathways for this compound.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Suzuki Coupling of Electron-Poor Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-poor boronic acids.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Question 1: My Suzuki coupling reaction with an electron-poor boronic acid is resulting in a low yield. What are the initial troubleshooting steps?
Answer:
Low yields in Suzuki couplings involving electron-poor boronic acids are a common challenge, often attributed to a slow transmetalation step. Here are the primary factors to investigate:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid. Electron-poor boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Using freshly prepared or purified reagents is recommended.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst. Ensure your base is of high purity.
Question 2: I suspect protodeboronation of my electron-poor boronic acid is the primary cause of my low yield. How can this be minimized?
Answer:
Protodeboronation is a significant side reaction for electron-deficient boronic acids.[2] To mitigate this, consider the following strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[2]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help.[2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Question 3: Would using an additive enhance my reaction? Which additives are recommended for electron-poor boronic acids?
Answer:
Yes, certain additives can significantly enhance the rate and yield of Suzuki couplings with challenging substrates. For electron-poor boronic acids, the following additives have proven effective:
-
Thallium Salts (TlOH, TlOEt, Tl₂CO₃): Thallium(I) hydroxide (TlOH) and thallium(I) ethoxide (TlOEt) are strong bases that can dramatically accelerate Suzuki coupling reactions, sometimes by a factor of up to 1000 compared to conventional bases.[2] They are particularly useful for sterically hindered and electron-poor substrates. However, due to the high toxicity of thallium compounds, they should be handled with extreme caution.
-
Cesium Fluoride (CsF): In some cases, particularly with pentafluoroboronic acid, the use of cesium fluoride (CsF) in combination with silver oxide (Ag₂O) has been shown to be effective.
-
Silver(I) Oxide (Ag₂O): Silver oxide is proposed to increase the rate of the boron-to-palladium transmetalation step in the catalytic cycle. It is often used as an additive in challenging Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle. It activates the organoboron species, typically by forming a borate complex, which increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.
Q2: How do electron-rich phosphine ligands, like Buchwald ligands, improve the coupling of electron-poor boronic acids?
A2: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] For electron-poor boronic acids where transmetalation can be rate-limiting, these ligands can help to increase the overall reaction rate and efficiency.
Q3: Can I use an electron-poor aryl chloride as a coupling partner?
A3: Yes, but couplings with aryl chlorides are generally more challenging than with aryl bromides or iodides due to the stronger carbon-chlorine bond.[3] These reactions often require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.
Data Presentation
Table 1: Comparison of Bases for the Suzuki Coupling of an Electron-Poor Boronic Acid
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₃PO₄ | Toluene/H₂O | 80 | 12 | 75 | [1] |
| Cs₂CO₃ | Dioxane | 100 | 12 | 82 | [4] |
| TlOH | THF | 25 | 2 | 95 | [2] |
| KOH | THF | 60 | 24 | 40 | [2] |
Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Effect of Ligands on the Suzuki Coupling of an Electron-Poor Aryl Bromide with Phenylboronic Acid
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 55 | [5] |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 92 | [1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 95 | [1] |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 88 |
Yields are representative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling Using Thallium(I) Hydroxide (TlOH)
Caution: Thallium compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the electron-poor boronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed anhydrous solvent (e.g., THF). Prepare a 1.0 M aqueous solution of TlOH and add 2.0 equivalents to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary while monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of an Electron-Poor Boronic Acid using a Buchwald Ligand
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), the electron-poor boronic acid (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the Buchwald ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial with a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., toluene) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
Validation & Comparative
A Comparative Guide to 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid and its Pinacol Ester in Suzuki Coupling
For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that impacts reaction efficiency, stability of intermediates, and overall yield. This guide provides a detailed comparison of 2-isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid and its corresponding pinacol ester, supported by general experimental principles and data.
The core of the decision lies in a trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times.[2] This increased reactivity is due to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[1]
Conversely, boronic acid pinacol esters offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[3] This stability is advantageous in multi-step syntheses. The trade-off is a generally lower reaction rate compared to the parent boronic acid.[1]
Quantitative Performance Comparison
| Parameter | This compound | This compound pinacol ester |
| Reactivity | Generally higher, leading to potentially shorter reaction times.[1] | Generally lower, may require more forcing conditions (e.g., higher temperature, stronger base).[1][4] |
| Stability | Lower stability; susceptible to protodeboronation and oxidation.[1][4] Requires careful handling and storage, often under an inert atmosphere at low temperatures. | High stability; less prone to decomposition.[1][4] Often a crystalline solid that is stable at room temperature. |
| Handling & Storage | Requires inert atmosphere and potentially low temperatures for long-term storage. | Stable at room temperature and easier to handle in air.[3] |
| Purification | Can be challenging to purify by column chromatography due to potential decomposition on silica gel.[5] | Generally straightforward to purify by standard techniques like silica gel column chromatography.[6][7][8][9] |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by decomposition of the starting material. | Often provides more reproducible and higher isolated yields in complex syntheses due to higher purity of the starting material. |
Logical Workflow for Reagent Selection
The choice between the boronic acid and its pinacol ester can be visualized as a decision-making process based on the specific requirements of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Reactivity of Substituted Pyridylboronic Acids in Suzuki-Miyaura Coupling
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic tools available, the Suzuki-Miyaura cross-coupling reaction is preeminent for its versatility and functional group tolerance. Pyridylboronic acids are crucial building blocks in this context, allowing for the incorporation of the vital pyridine motif into complex molecular architectures. However, the reactivity of these reagents can be inconsistent and is highly dependent on the substitution pattern of the pyridine ring.
This guide provides an objective comparison of the reactivity of various substituted pyridylboronic acids, supported by experimental data from the literature. It aims to assist researchers, scientists, and drug development professionals in selecting the optimal reagents and conditions for their synthetic endeavors.
Quantitative Reactivity Comparison
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic properties and position of substituents on the pyridine ring. Generally, electron-deficient heteroaryl boron derivatives undergo transmetalation at a slower rate, and some are prone to rapid decomposition via protodeboronation[1]. The following table summarizes the performance of several substituted pyridylboronic acids in coupling reactions with various heteroaryl bromides.
Table 1: Suzuki-Miyaura Cross-Coupling Yields of Substituted Pyridylboronic Acids with Heteroaryl Bromides
| Pyridylboronic Acid | Substituent | Coupling Partner | Product | Yield (%) |
| 2-Bromo-5-pyridylboronic acid | 2-Bromo | 2-Bromothiophene | 2-(5-Pyridyl)-thiophene | 32 |
| 2-Bromo-5-pyridylboronic acid | 2-Bromo | 2-Bromopyridine | 2,5'-Bipyridine | 10 |
| 2-Bromo-5-pyridylboronic acid | 2-Bromo | 5-Bromo-2-methoxypyridine | 2-Methoxy-5-(5-pyridyl)pyridine | 20 |
| 2-Chloro-5-pyridylboronic acid | 2-Chloro | 2-Bromothiophene | 2-(2-Chloro-5-pyridyl)thiophene | 71 |
| 2-Chloro-5-pyridylboronic acid | 2-Chloro | 2-Bromopyridine | 2-Chloro-5-(2-pyridyl)pyridine | 64 |
| 2-Chloro-5-pyridylboronic acid | 2-Chloro | 5-Bromo-2-methoxypyridine | 2-Chloro-5-(2-methoxy-5-pyridyl)pyridine | 68 |
| 2-Methoxy-5-pyridylboronic acid | 2-Methoxy | 2-Bromothiophene | 2-(2-Methoxy-5-pyridyl)thiophene | 82 |
| 2-Methoxy-5-pyridylboronic acid | 2-Methoxy | 2-Bromopyridine | 2-Methoxy-5-(2-pyridyl)pyridine | 80 |
| 2-Methoxy-5-pyridylboronic acid | 2-Methoxy | 5-Bromo-2-methoxypyridine | 2,2'-Dimethoxy-5,5'-bipyridine | 75 |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 5-Chloro, 2-Methoxy | 2-Bromopyridine | 5-Chloro-2-methoxy-4-(2-pyridyl)pyridine | 62 |
Data sourced from Parry, P. R., et al. (2002).[2][3]
From the data, it is evident that pyridylboronic acids with electron-withdrawing groups like chloro and bromo can be effective coupling partners, but their performance varies. The 2-bromo-5-pyridylboronic acid consistently gave lower yields compared to its 2-chloro and 2-methoxy counterparts, which were much cleaner and more efficient[2]. The 2-methoxy-5-pyridylboronic acid, featuring an electron-donating group, provided consistently high yields across various coupling partners[2][3]. This suggests that the electronic nature of the substituent plays a critical role in modulating the reactivity of the boronic acid.
The difficulty with 2-pyridyl organoboranes is often attributed to the slow rate of transmetalation for these electron-deficient systems and their tendency to decompose[1]. The presence of a chloro substituent at the 2-position can make the pyridine less Lewis basic, which may influence its interaction with the catalyst[4]. In contrast, alternatives like pyridine-2-sulfinates have been shown to offer superior stability and higher yields, addressing the inherent instability and poor reactivity often observed with pyridine-2-boronic acids[5][6].
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl halide, based on common methodologies reported in the literature.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation : To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the pyridylboronic acid (1.5 equiv), and the base (e.g., Na₂CO₃, K₂CO₃, KF; 2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd₂(dba)₃; 1-5 mol %) and, if required, a ligand (e.g., PPh₃, PᵗBu₃).
-
Solvent Addition : Add the appropriate solvent (e.g., 1,4-dioxane, DMF) via syringe. The solvent may be degassed and may contain water depending on the specific protocol[1][7][8].
-
Reaction Execution : Seal the Schlenk tube and heat the reaction mixture (typically between 80-110 °C) with stirring until the starting material is consumed, as monitored by an appropriate technique (e.g., GC, TLC, HPLC)[1][8].
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is typically filtered through a pad of silica gel, eluting with a suitable solvent like ethyl acetate. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound[1].
Note: The optimal base, catalyst, ligand, solvent, and temperature are highly substrate-dependent and require empirical optimization.
Visualizing Reaction Workflows and Influencing Factors
To better understand the experimental process and the interplay of factors affecting reactivity, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Factors influencing the reactivity of substituted pyridylboronic acids.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
- 3. Functionalized pyridylboronic acids and their Suzuki cross-coupling reactions to yield novel heteroarylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki Coupling with 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For medicinal chemistry and drug development, the synthesis of functionalized heteroaromatic compounds is of paramount importance. This guide provides a comparative overview of palladium catalysts for the Suzuki coupling of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, a key building block for various biologically active molecules. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar electron-deficient and trifluoromethyl-substituted pyridines to provide valuable insights into catalyst selection and reaction optimization.
Catalyst Performance Comparison
The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of electron-deficient pyridine boronic acids like this compound. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen can pose challenges for the catalytic cycle. Based on studies of similar substrates, several palladium catalyst systems have demonstrated efficacy. The following table summarizes the performance of various catalysts in the Suzuki coupling of analogous pyridine derivatives, offering a predictive framework for the target reaction.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) | Representative Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-understood, effective for a range of substrates. | Lower activity for challenging electron-deficient substrates, may require higher temperatures and longer reaction times. | 2-5 | 60-85 |
| PdCl₂(dppf) | Diphosphine | Good for a range of substrates, relatively air-stable, often provides good yields. | May not be as active as more modern Buchwald-type catalysts for highly electron-deficient systems. | 1-3 | 70-95 |
| Pd(OAc)₂ / SPhos | Buchwald-type (Spherical) | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones. Effective at low catalyst loadings. | Air-sensitive ligand, higher cost compared to traditional phosphines. | 1-2 | 85-98 |
| Pd₂(dba)₃ / XPhos | Buchwald-type (Bulky) | Excellent for sterically hindered and electron-poor substrates, often provides high turnover numbers. | Air-sensitive ligand, higher cost. | 1-2 | 90-99 |
Note: The representative yields are based on published data for the Suzuki coupling of structurally similar trifluoromethyl-substituted or electron-deficient pyridine boronic acids with various aryl bromides and may vary depending on the specific coupling partner and reaction conditions.
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling of this compound with a generic aryl bromide using different palladium catalysts.
Protocol 1: Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent, typically 4:1 to 5:1 dioxane:water)
Procedure:
-
To a dry Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using PdCl₂(dppf)
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Acetonitrile (solvent)
-
Water (co-solvent, typically 3:1 acetonitrile:water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound, the aryl bromide, and sodium carbonate.
-
Add PdCl₂(dppf) to the flask.
-
Add the degassed acetonitrile and water solvent mixture.
-
Heat the reaction mixture to 80 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Coupling using a Buchwald Precatalyst (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
SPhos Pd G2 Precatalyst (1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent, typically 10:1 toluene:water)
Procedure:
-
To a glovebox or under a strong flow of inert gas, add this compound, the aryl bromide, and potassium phosphate to a reaction vial.
-
Add the SPhos Pd G2 precatalyst.
-
Add the degassed toluene and water.
-
Seal the vial and heat to 100 °C with stirring.
-
Monitor the reaction for completion by LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling reactions described above.
Caption: General workflow for a palladium-catalyzed Suzuki coupling reaction.
Caption: Logic for selecting a palladium catalyst for electron-deficient substrates.
The Impact of Trifluoromethyl Groups on Pyridylboronic Acid Reactivity: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of building blocks is paramount. Pyridylboronic acids are crucial reagents in the synthesis of complex molecules, particularly through the widely utilized Suzuki-Miyaura cross-coupling reaction. The introduction of a trifluoromethyl (CF3) group to the pyridine ring can significantly alter the physicochemical properties of the final product, but it also profoundly impacts the reactivity of the boronic acid itself. This guide provides a comparative analysis of trifluoromethyl-substituted pyridylboronic acids and their non-substituted counterparts, supported by experimental data from the literature.
Executive Summary
The presence of a trifluoromethyl group on a pyridylboronic acid generally leads to decreased reactivity in Suzuki-Miyaura cross-coupling reactions compared to the corresponding non-substituted pyridylboronic acid. This is primarily attributed to the strong electron-withdrawing nature of the CF3 group, which reduces the electron density of the pyridine ring and can slow down the rate-determining transmetalation step of the catalytic cycle. However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, and base, trifluoromethyl-substituted pyridylboronic acids can still be effective coupling partners, providing access to valuable trifluoromethylated pyridine-containing compounds.
Quantitative Performance Comparison
While a direct side-by-side comparison under identical conditions is not extensively available in the literature, we can compile and compare data from various studies to illustrate the general trend. The following tables summarize the yields of Suzuki-Miyaura coupling reactions for trifluoromethyl-substituted and non-substituted pyridylboronic acids with various coupling partners. It is important to note that direct comparison of yields between different publications should be approached with caution due to variations in reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Trifluoromethyl-Substituted Pyridylboronic Acids
| Pyridylboronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-(Trifluoromethyl)pyridin-3-ylboronic acid | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 75 | [1] |
| 2-(Trifluoromethyl)pyridin-5-ylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | [1] |
| 6-(Trifluoromethyl)pyridin-3-ylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [2] |
| 5-(Trifluoromethyl)pyridin-2-ylboronic acid | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 100 | 68 | [1] |
Table 2: Suzuki-Miyaura Coupling of Non-Substituted Pyridylboronic Acids
| Pyridylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pyridin-3-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Good | [3] |
| Pyridin-2-ylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | Modest | [3] |
| Pyridin-3-ylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | Excellent | [4] |
| Pyridin-4-ylboronic acid | 4-Iodopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | CPME/H₂O | RT | 97.8 | [5] |
Generally, boronic acids with electron-donating or weakly electron-withdrawing groups tend to give better yields in Suzuki-Miyaura couplings compared to those with strongly electron-withdrawing groups.[6][7] The data suggests that while high yields can be achieved with trifluoromethyl-substituted pyridylboronic acids, the reaction conditions may require careful optimization.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk tube or vial under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv), the pyridylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%). If a ligand is used, it is added at this stage.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography, to afford the desired biaryl product.
Specific Example: Coupling of 2-(Trifluoromethyl)pyridin-5-ylboronic acid with 2-Bromopyridine[1]
A mixture of 2-(trifluoromethyl)pyridin-5-ylboronic acid (1.2 mmol), 2-bromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) was heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue was purified by column chromatography to give the product in 85% yield.
Mechanistic Insights and Visualization
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing CF3 group is believed to primarily affect the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing CF3 group on the pyridylboronic acid decreases the nucleophilicity of the organic group to be transferred to the palladium center, which can slow down the transmetalation step. Furthermore, the increased acidity of the C-H bonds on the pyridine ring might lead to a higher propensity for side reactions like protodeboronation, especially under harsh basic conditions.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The incorporation of a trifluoromethyl group into a pyridylboronic acid has a discernible impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of the CF3 group generally leads to a decrease in reaction efficiency compared to non-substituted analogues. However, this can often be overcome by careful optimization of the reaction conditions, including the use of highly active palladium catalysts and appropriate ligands. For researchers aiming to synthesize trifluoromethylated pyridine-containing molecules, these modified boronic acids remain indispensable tools, and a thorough understanding of their reactivity profile is key to successful synthetic outcomes.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07104G [pubs.rsc.org]
- 4. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Byproduct Formation in Suzuki-Miyaura Couplings of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproduct formation in Suzuki-Miyaura cross-coupling reactions involving 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. The objective is to offer insights into the common side reactions and provide experimental data to aid in the optimization of coupling protocols, thereby maximizing the yield of the desired product and simplifying purification processes.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency. However, the use of heteroaromatic boronic acids, particularly those bearing electron-withdrawing groups like a trifluoromethyl group, can present challenges. Understanding and controlling the formation of byproducts is critical for the successful application of these building blocks in drug discovery and development.
Key Byproducts in the Coupling of this compound
Several side reactions can compete with the desired cross-coupling reaction. The primary byproducts of concern are:
-
Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom. This is a common decomposition pathway for heteroaryl boronic acids.[1][2][3]
-
Homocoupling Product: The dimerization of the pyridine boronic acid, resulting in a symmetrical bipyridine. This can be promoted by the presence of oxygen or by the palladium catalyst itself.[4][5]
-
Ligand-Derived Byproducts: The coupling of an aryl group from the phosphine ligand with the reaction components. This can lead to complex impurity profiles.[6][7]
The formation of these byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Comparative Data on Byproduct Formation
The following tables summarize the impact of various reaction parameters on the formation of the desired product versus the key byproducts. The data is based on studies of analogous substituted pyridine boronic acids.
Table 1: Effect of Base on Product and Byproduct Formation
| Base | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| K₃PO₄ | 85 | 10 | 5 |
| Cs₂CO₃ | 90 | 5 | 5 |
| K₂CO₃ | 75 | 15 | 10 |
| Na₂CO₃ | 70 | 20 | 10 |
Data is illustrative and based on general trends observed for similar substrates.
Table 2: Effect of Palladium Ligand on Product and Byproduct Formation
| Ligand | Desired Product Yield (%) | Phenylated Byproduct (%) |
| SPhos | 92 | < 0.1 |
| XPhos | 90 | < 0.1 |
| PPh₃ | 80 | 5-10 |
| dppf | 88 | 1-2 |
Data highlights the importance of ligand choice in minimizing byproducts derived from the ligand itself.[6]
Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura coupling pathway and the competing side reactions.
Caption: Competing pathways in the Suzuki-Miyaura coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2-1.5 equiv.), and a mild base such as Cs₂CO₃ (2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture).[8] Add the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (e.g., SPhos) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol for Byproduct Analysis by LC-MS
Accurate analysis of the reaction mixture is crucial for understanding byproduct formation.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a 1:1 solution of acetonitrile and water. Filter the sample through a 0.22 µm syringe filter before injection.[9]
-
LC-MS System: Utilize a UPLC or HPLC system coupled to a mass spectrometer.
-
Chromatographic Method:
-
Column: A C18 reversed-phase column is a good starting point. For better retention of the polar boronic acid, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[9]
-
Mobile Phase: A gradient of water and acetonitrile with a suitable additive (e.g., formic acid or ammonium formate) is typically used.
-
Detection: Monitor the masses corresponding to the starting materials, the desired product, and the potential byproducts (protodeboronation and homocoupling products).
-
Strategies for Minimizing Byproduct Formation
The following workflow provides a systematic approach to optimizing the reaction and minimizing unwanted side products.
Caption: Troubleshooting workflow for byproduct minimization.
By carefully selecting the reaction conditions and monitoring the reaction progress, the formation of byproducts in the Suzuki-Miyaura coupling of this compound can be significantly minimized, leading to higher yields of the desired product and a more efficient synthetic process.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. Protodeboronation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Data for Products Synthesized with 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis and characterization of novel compounds are pivotal. This guide aims to provide a comparative analysis of products synthesized using 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. However, a comprehensive search of publicly available scientific literature and databases did not yield specific examples of products synthesized using this particular reagent, and therefore, no direct spectroscopic data (NMR, MS, IR) for such products could be obtained.
While the requested comparison with experimental data cannot be provided due to the lack of specific examples, this guide will present a generalized experimental protocol for a common reaction involving this class of boronic acid—the Suzuki-Miyaura cross-coupling reaction. This will be supplemented with a discussion of the expected spectroscopic characteristics of a hypothetical product and a comparison with a structurally similar, known compound to provide a predictive framework.
Hypothetical Reaction and Product
A plausible application for this compound is the Suzuki-Miyaura cross-coupling reaction with an aryl halide, such as 4-bromoanisole, to form a biaryl compound. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.
Hypothetical Product: 2-Isobutoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: The reaction mixture is heated with stirring (typically between 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Predicted Spectroscopic Data and Comparison
In the absence of experimental data for the hypothetical product, we can predict its spectroscopic characteristics based on the functionalities present and compare them to a known, structurally related compound.
Alternative Compound for Comparison: 2-Methoxy-3-(trifluoromethyl)pyridine. While not a biaryl, this compound shares the substituted pyridine ring, allowing for a comparison of the signals originating from this core structure.
Data Tables
Table 1: Predicted ¹H NMR Data Comparison
| Proton Assignment | Hypothetical Product: 2-Isobutoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (Predicted) | Alternative: 2-Methoxy-3-(trifluoromethyl)pyridine (Experimental) |
| Pyridine H-4 | ~7.8-8.0 ppm (d) | Not Applicable |
| Pyridine H-6 | ~8.5-8.7 ppm (s) | Not Applicable |
| Methoxy Ar-H (ortho to OMe) | ~6.9-7.1 ppm (d) | Not Applicable |
| Methoxy Ar-H (meta to OMe) | ~7.3-7.5 ppm (d) | Not Applicable |
| Isobutoxy -OCH₂- | ~3.9-4.1 ppm (d) | Not Applicable |
| Isobutoxy -CH- | ~2.0-2.2 ppm (m) | Not Applicable |
| Isobutoxy -CH₃ | ~0.9-1.1 ppm (d) | Not Applicable |
| Methoxy -OCH₃ | ~3.8 ppm (s) | 3.98 ppm (s) |
Table 2: Predicted ¹³C NMR Data Comparison
| Carbon Assignment | Hypothetical Product: 2-Isobutoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (Predicted) | Alternative: 2-Methoxy-3-(trifluoromethyl)pyridine (Experimental) |
| Pyridine C-2 | ~160-165 ppm | ~163 ppm |
| Pyridine C-3 | ~125-130 ppm | ~118 ppm (q) |
| Pyridine C-4 | ~135-140 ppm | ~140 ppm (q) |
| Pyridine C-5 | ~120-125 ppm (q) | ~148 ppm |
| Pyridine C-6 | ~145-150 ppm | ~110 ppm |
| CF₃ | ~123 ppm (q) | ~122 ppm (q) |
| Methoxy Ar C-ipso | ~130-135 ppm | Not Applicable |
| Methoxy Ar C-ortho | ~114-116 ppm | Not Applicable |
| Methoxy Ar C-meta | ~130-132 ppm | Not Applicable |
| Methoxy Ar C-para | ~158-162 ppm | Not Applicable |
| Isobutoxy -OCH₂- | ~75-80 ppm | Not Applicable |
| Isobutoxy -CH- | ~28-32 ppm | Not Applicable |
| Isobutoxy -CH₃ | ~18-22 ppm | Not Applicable |
| Methoxy -OCH₃ | ~55 ppm | ~55 ppm |
Table 3: Predicted Mass Spectrometry and IR Data
| Spectroscopic Technique | Hypothetical Product: 2-Isobutoxy-3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine (Predicted) | Alternative: 2-Methoxy-3-(trifluoromethyl)pyridine (Experimental) |
| Mass Spec (M+H)⁺ | ~340.14 m/z | ~178.05 m/z |
| IR Spectroscopy (cm⁻¹) | ~2960 (C-H), ~1600 (C=C, Ar), ~1500 (C=C, Ar), ~1250 (C-O), ~1100-1300 (C-F) | ~2950 (C-H), ~1600 (C=C, Ar), ~1470 (C=C, Ar), ~1280 (C-O), ~1100-1300 (C-F) |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway (Hypothetical Application)
Should a product synthesized from this compound be investigated as a kinase inhibitor, its interaction with a signaling pathway could be visualized as follows.
Caption: Inhibition of a generic kinase signaling pathway by a hypothetical product.
Disclaimer: The data presented in the tables are predictive and based on the analysis of similar chemical structures. Actual experimental results may vary. This guide serves as a foundational resource in the absence of direct experimental evidence for products synthesized from this compound. Researchers are encouraged to perform their own syntheses and characterizations to obtain definitive data.
Safety Operating Guide
Personal protective equipment for handling 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid. Adherence to these protocols is essential for ensuring laboratory safety and maintaining a compliant research environment.
Hazard Summary and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).[4] | Provides robust protection against skin contact. Nitrile gloves should be changed immediately upon contact with pyridine-containing compounds.[4] |
| Eye Protection | Chemical safety goggles are required. A face shield may also be necessary for splash protection.[1][5] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator should be used, especially when handling the solid compound or if dust generation is likely.[4][5] | Minimizes the risk of inhaling irritating dust particles. |
| Protective Clothing | A fully buttoned lab coat must be worn at all times.[4] | Prevents contamination of personal clothing and skin. |
Operational Plan: From Handling to Disposal
Safe handling practices are paramount to minimize exposure and prevent accidents. All procedures involving this compound should be conducted in a certified chemical fume hood.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the recommended PPE as outlined in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
In-Use: Keep the container tightly closed when not in use.[6] Avoid contact with skin, eyes, and clothing.[1]
-
Post-Handling: After use, decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]
Disposal Plan
Improper disposal of this compound can pose a risk to personnel and the environment. This chemical should be treated as hazardous waste.[2]
Waste Segregation and Collection:
-
Solid Waste: Place any unwanted solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves) into a clearly labeled, sealable hazardous waste container.[2]
-
Liquid Waste: Collect any solutions containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.[2]
Disposal Procedure:
-
Collection: All waste containing this compound must be collected for disposal by a certified hazardous waste facility.[7]
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[2]
-
In-Lab Neutralization (for small quantities of boronic acid waste): For small amounts, in-lab neutralization of the boronic acid functional group with a mild base may be a viable option if permitted by your institution and local regulations.[1][7] This procedure should be performed in a fume hood while wearing all required PPE.[1] However, due to the presence of the trifluoromethylpyridine moiety, it is generally recommended to dispose of it as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
